Cas no 35059-50-8 (tert-Butyl Diazoacetate, 85%)
tert-Butyl Diazoacetate, 85% Chemical and Physical Properties
Names and Identifiers
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- tert-Butyl 2-diazoacetate
- 2-diazonio-1-[(2-methylpropan-2-yl)oxy]ethenolate
- Acetic acid, 2-diazo-,1,1-dimethylethyl ester
- TERT-BUTYL DIAZOACETATE
- (tert-Butoxycarbonyl)diazomethane
- 1,1-Dimethylethyldiazoacetate
- 2-Diazoacetic acid tert-butyl ester
- Acetic acid,diazo-,tert-butylester (6CI,7CI,8CI)
- Aceticacid,diazo-,1,1-dimethylethyl ester (9CI)
- Diazoacetic acid1,1-dimethylethyl ester
- N2CHCO2-(tBu)
- tBu-diazoacetate
- t-BuO2CCHN2
- t-butyl diazoacetate
- AS-81749
- tert-Butyl 2-diazoacetate;t-Butyl diazoacetate
- J-019846
- DTXSID20408281
- EN300-100815
- JBVSBLLOZVDAAZ-UHFFFAOYSA-N
- D87815
- BCP32485
- tert-Butyl Diazoacetate, 85per cent
- 35059-50-8
- AMY15513
- CS-0368614
- FT-0664027
- Diazo-acetic acid tert-butyl ester
- tert-butyl-diazoacetate
- AKOS022185108
- tert-Butyl Diazoacetate, 85%
- tert-ButylDiazoacetate,80%
-
- MDL: MFCD01318409
- Inchi: 1S/C6H10N2O2/c1-6(2,3)10-5(9)4-8-7/h4H,1-3H3
- InChI Key: JBVSBLLOZVDAAZ-UHFFFAOYSA-N
- SMILES: O(C(C=[N+]=[N-])=O)C(C)(C)C
Computed Properties
- Exact Mass: 142.07400
- Monoisotopic Mass: 142.074227566g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 3
- Complexity: 182
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 60.4
Experimental Properties
- Density: 1.026 g/mL at 25 °C(lit.)
- Boiling Point: 51-53 °C/12 mmHg(lit.)
- Flash Point: Fahrenheit: 109.4 ° f
Celsius: 43 ° c - Refractive Index: n20/D 1.453(lit.)
- PSA: 63.69000
- LogP: 0.70976
tert-Butyl Diazoacetate, 85% Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H226-H302-H315-H319-H335-H350-H361
- Warning Statement: P201-P261-P281-P305 + P351 + P338-P308 + P313
- Hazardous Material transportation number:UN 1993 3/PG 3
- WGK Germany:3
- Hazard Category Code: 45-63-10-22-36/37/38
- Safety Instruction: 53-16-23-36/37/39-45
-
Hazardous Material Identification:
- Risk Phrases:R45; R10; R22; R36/37/38; R63
- Storage Condition:2-8°C
tert-Butyl Diazoacetate, 85% Customs Data
- HS CODE:2927000090
- Customs Data:
China Customs Code:
2927000090Overview:
2927000090 Other diazo compounds\Azo compounds, etc(Including azoxycompounds). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2927000090 other diazo-, azo- or azoxy-compounds.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%
tert-Butyl Diazoacetate, 85% Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T133394-1g |
tert-Butyl Diazoacetate, 85% |
35059-50-8 | ≥80% | 1g |
¥551.90 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T133394-250mg |
tert-Butyl Diazoacetate, 85% |
35059-50-8 | ≥80% | 250mg |
¥152.90 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T133394-5g |
tert-Butyl Diazoacetate, 85% |
35059-50-8 | ≥80% | 5g |
¥1861.90 | 2023-08-31 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R022131-1g |
tert-Butyl Diazoacetate, 85% |
35059-50-8 | 80% | 1g |
¥662 | 2024-05-24 | |
| TRC | B691035-1g |
tert-Butyl Diazoacetate, 85% |
35059-50-8 | 1g |
$ 115.00 | 2023-09-08 | ||
| TRC | B691035-5g |
tert-Butyl Diazoacetate, 85% |
35059-50-8 | 5g |
$ 322.00 | 2023-09-08 | ||
| TRC | B691035-10g |
tert-Butyl Diazoacetate, 85% |
35059-50-8 | 10g |
$ 529.00 | 2023-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T94660-1g |
2-diazonio-1-[(2-methylpropan-2-yl)oxy]ethenolate |
35059-50-8 | 80% | 1g |
¥678.0 | 2023-09-06 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T94660-5g |
2-diazonio-1-[(2-methylpropan-2-yl)oxy]ethenolate |
35059-50-8 | 80% | 5g |
¥1999.0 | 2023-09-06 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B863583-250mg |
tert-Butyl diazoacetate |
35059-50-8 | ≥80% | 250mg |
¥156.00 | 2022-09-02 |
tert-Butyl Diazoacetate, 85% Suppliers
tert-Butyl Diazoacetate, 85% Related Literature
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Saroj Kumar Kushvaha,Maria Francis,Jayasree Kumar,Ekta Nag,Prathap Ravichandran,Sudipta Roy,Kartik Chandra Mondal RSC Adv. 2021 11 22849
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Additional information on tert-Butyl Diazoacetate, 85%
tert-Butyl Diazoacetate, 85%: A Versatile Reagent in Modern Chemical Biology and Medicinal Chemistry
tert-Butyl Diazoacetate, 85% (CAS No. 35059-50-8) is a highly reactive compound widely utilized in the synthesis of complex organic molecules, particularly in the fields of chemical biology and medicinal chemistry. Its unique chemical structure, featuring a diazo group attached to an acetate moiety, makes it an invaluable tool for introducing specific functional groups into target molecules. This compound is known for its high purity (85%) and stability under controlled conditions, making it a preferred choice for researchers seeking precision and efficiency in their synthetic endeavors.
The reactivity of tert-butyl diazoacetate stems from the presence of the diazo group (–N₂), which is a highly electrophilic species capable of undergoing various transformations upon interaction with nucleophiles. The acetate group (–COOCH₃) further enhances its utility by providing a removable protecting group or by participating in subsequent reactions. This dual functionality has made tert-butyl diazoacetate a cornerstone in the synthesis of β-keto esters, which are pivotal intermediates in the construction of more complex molecular architectures.
In recent years, significant advancements have been made in leveraging tert-butyl diazoacetate for the development of novel pharmaceuticals and bioactive molecules. One notable application is its use in generating β-keto esters that serve as precursors to various heterocyclic compounds. These heterocycles are ubiquitous in biologically active molecules, including many FDA-approved drugs. For instance, researchers have utilized tert-butyl diazoacetate to synthesize derivatives of pyridines and pyrimidines, which exhibit promising biological activities such as kinase inhibition and anti-inflammatory properties.
The compound's role extends beyond simple carbon-carbon bond formation. It has been employed in cross-coupling reactions, where the diazo group can participate in metal-catalyzed processes to introduce aryl or vinyl groups into target molecules. This capability is particularly useful in constructing complex drug scaffolds with tailored properties. Additionally, the stability and ease of handling of tert-butyl diazoacetate under inert conditions make it an attractive option for large-scale synthesis, provided that appropriate safety measures are taken.
The latest research highlights the use of tert-butyl diazoacetate in photoredox catalysis, where its photolytic decomposition generates reactive species that can engage in cycloaddition reactions with unsaturated substrates. This approach has enabled the rapid construction of cyclic structures with high regioselectivity and enantioselectivity. Such methodologies are particularly valuable in medicinal chemistry, where stereochemistry often dictates a molecule's biological activity.
In conclusion, tert-butyl diazoacetate, CAS No. 35059-50-8, remains a cornerstone reagent in synthetic organic chemistry due to its versatility and reactivity. Its applications span from the preparation of β-keto esters to more complex transformations involving cross-coupling and photoredox catalysis. As research continues to evolve, it is likely that new innovative uses for this compound will emerge, further solidifying its importance in both academic and industrial settings.
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